molecular formula C34H30O4 B14177037 4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] CAS No. 918308-10-8

4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]

Cat. No.: B14177037
CAS No.: 918308-10-8
M. Wt: 502.6 g/mol
InChI Key: UYAYJVNYAPDXPB-UHFFFAOYSA-N
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Description

4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] is a complex organic compound with a biphenyl core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] typically involves the coupling of biphenyl derivatives with substituted benzaldehydes. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions and yields the desired compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans)
  • N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

Uniqueness

4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] is unique due to its specific biphenyl core structure and the presence of multiple functional groups

Properties

CAS No.

918308-10-8

Molecular Formula

C34H30O4

Molecular Weight

502.6 g/mol

IUPAC Name

1-(4-methylphenyl)-4-[2-[2-[4-(4-methylphenyl)-2,4-dioxobutyl]phenyl]phenyl]butane-1,3-dione

InChI

InChI=1S/C34H30O4/c1-23-11-15-25(16-12-23)33(37)21-29(35)19-27-7-3-5-9-31(27)32-10-6-4-8-28(32)20-30(36)22-34(38)26-17-13-24(2)14-18-26/h3-18H,19-22H2,1-2H3

InChI Key

UYAYJVNYAPDXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)CC2=CC=CC=C2C3=CC=CC=C3CC(=O)CC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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